molecular formula C15H19N3 B13002994 5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine

5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine

Cat. No.: B13002994
M. Wt: 241.33 g/mol
InChI Key: KTEFFASJWRBOTP-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amino group, a phenylmethyl group, and three methyl groups. Its unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with benzylamine under acidic conditions, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Research has focused on its role as an inhibitor of specific enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

    Pyridazines and Pyridazinones: Exhibiting a wide range of pharmacological activities.

    Imidazoles: Commonly used in drug development due to their broad range of biological activities.

Uniqueness

5-(Amino(phenyl)methyl)-N,N,6-trimethylpyridin-2-amine stands out due to its unique combination of a pyridine ring with an amino group and phenylmethyl substitution. This structure provides distinct reactivity and biological activity profiles, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C15H19N3/c1-11-13(9-10-14(17-11)18(2)3)15(16)12-7-5-4-6-8-12/h4-10,15H,16H2,1-3H3

InChI Key

KTEFFASJWRBOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C(C2=CC=CC=C2)N

Origin of Product

United States

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